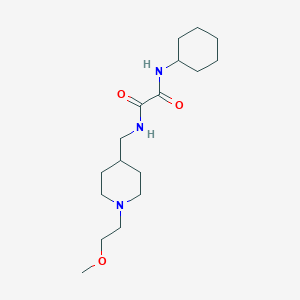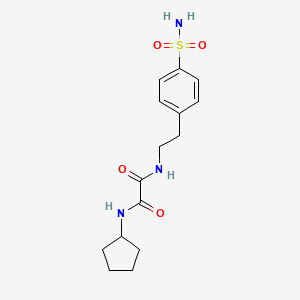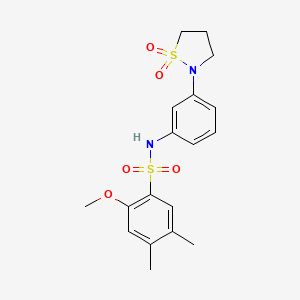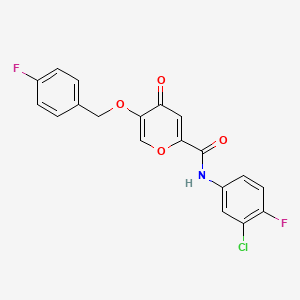
N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, commonly known as CX717, is a nootropic drug that has been gaining attention in the scientific community for its potential cognitive enhancing effects. CX717 belongs to the ampakine class of drugs, which are known to modulate the activity of AMPA receptors in the brain.
Wirkmechanismus
CX717 works by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of glutamate, a neurotransmitter that is important for learning and memory. By enhancing the activity of AMPA receptors, CX717 may improve cognitive performance.
Biochemical and Physiological Effects:
CX717 has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in motivation and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CX717 in lab experiments is that it has been shown to improve cognitive performance in both rats and humans, making it a useful tool for investigating the neural mechanisms underlying cognitive function. However, one limitation of using CX717 is that it can be difficult to administer in precise doses, which may affect the reliability of experimental results.
Zukünftige Richtungen
Future research on CX717 could explore its potential therapeutic applications for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies could investigate the long-term effects of CX717 on cognitive function and the underlying neural mechanisms. Finally, research could also investigate the potential for CX717 to enhance cognitive performance in specific populations, such as older adults or individuals with attention deficit hyperactivity disorder (ADHD).
Synthesemethoden
The synthesis of CX717 involves the reaction of cyclohexylamine with 4-(chloromethyl)benzoic acid to produce N-cyclohexyl-4-(chloromethyl)benzamide. The resulting product is then reacted with N-(2-methoxyethyl)-4-piperidinemethanol to produce N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide. The purity of the final product is confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CX717 has been the subject of several scientific studies investigating its potential cognitive enhancing effects. In a study published in the journal Psychopharmacology, researchers found that CX717 improved cognitive performance in rats in a dose-dependent manner, with the highest dose showing the greatest improvement. Another study published in the journal Neuropsychopharmacology found that CX717 improved working memory and attention in healthy human volunteers.
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-23-12-11-20-9-7-14(8-10-20)13-18-16(21)17(22)19-15-5-3-2-4-6-15/h14-15H,2-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWWRAGRQOKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)

![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)

![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)



![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)